molecular formula C14H19NO3S B8677439 1-[[(3-Methyl-2-thienyl)carbonyl]amino]cyclohexanecarboxylic acid methyl ester

1-[[(3-Methyl-2-thienyl)carbonyl]amino]cyclohexanecarboxylic acid methyl ester

Cat. No. B8677439
M. Wt: 281.37 g/mol
InChI Key: HLEXGSKSDVEFLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08481725B2

Procedure details

581 mg (3 mmol) of 1-aminocyclohexanecarboxylic acid methyl ester hydrochloride was used instead of 1-aminocyclohexanecarboxylic acid phenylmethyl ester, and 482 mg (3 mmol) of 3-methyl-2-thiophenecarbonyl chloride was used instead of phenylacetyl chloride in the process according to Reference Example 1 to obtain 394 mg (47%) of the title compound.
Quantity
581 mg
Type
reactant
Reaction Step One
Quantity
482 mg
Type
reactant
Reaction Step Two
Yield
47%

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4]([C:6]1([NH2:12])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)=[O:5].[CH3:13][C:14]1[CH:18]=[CH:17][S:16][C:15]=1[C:19](Cl)=[O:20]>>[CH3:2][O:3][C:4]([C:6]1([NH:12][C:19]([C:15]2[S:16][CH:17]=[CH:18][C:14]=2[CH3:13])=[O:20])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11]1)=[O:5] |f:0.1|

Inputs

Step One
Name
Quantity
581 mg
Type
reactant
Smiles
Cl.COC(=O)C1(CCCCC1)N
Step Two
Name
Quantity
482 mg
Type
reactant
Smiles
CC1=C(SC=C1)C(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1(CCCCC1)NC(=O)C=1SC=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 394 mg
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 46.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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